molecular formula C9H9ClO B1322169 2-Ethylbenzoyl chloride CAS No. 76118-05-3

2-Ethylbenzoyl chloride

Cat. No. B1322169
CAS RN: 76118-05-3
M. Wt: 168.62 g/mol
InChI Key: PJGFNNXYKMSCCU-UHFFFAOYSA-N
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Description

2-Ethylbenzoyl chloride is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 2-ethylbenzoyl chloride, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2-ethylbenzoyl chloride.

Synthesis Analysis

The synthesis of related benzoyl chloride derivatives can be inferred from the papers. For instance, paper discusses the synthesis of phenanthrene derivatives from 2-arylbenzoyl chlorides, which suggests that 2-ethylbenzoyl chloride could potentially undergo similar annulative coupling reactions. Additionally, paper describes the synthesis of ethyl benzoate using stannic chloride as a catalyst, which could be a related esterification reaction where 2-ethylbenzoyl chloride might be used to synthesize corresponding esters.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-ethylbenzoyl chloride can be deduced from X-ray diffraction analysis as mentioned in papers and . These analyses provide information on the geometry and conformation of the molecules, which is crucial for understanding the reactivity and physical properties of 2-ethylbenzoyl chloride.

Chemical Reactions Analysis

Chemical reactions involving benzoyl chloride derivatives are highlighted in several papers. Paper describes a catalytic system that facilitates the coupling of 2-arylbenzoyl chlorides with alkynes, which could be relevant to the reactivity of 2-ethylbenzoyl chloride in similar conditions. Paper explores the reactions of 2-aminobenzothiazoles with ethylene chlorohydrin, which could provide insights into the nucleophilic substitution reactions that 2-ethylbenzoyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-ethylbenzoyl chloride can be inferred from the provided papers. For example, paper discusses the crystal packing and van der Waals forces in a dibenzoate compound, which can be related to the intermolecular interactions that 2-ethylbenzoyl chloride might exhibit. Paper describes the hydrogen-bonding interactions in a crystalline structure, which could be relevant to the solubility and crystallization behavior of 2-ethylbenzoyl chloride.

Scientific Research Applications

1. Annulative Coupling in Organic Chemistry

2-Arylbenzoyl chlorides, a category which includes compounds like 2-ethylbenzoyl chloride, are used in annulative coupling reactions with internal alkynes. This process is catalyzed by a system involving iridium and leads to the selective formation of phenanthrene derivatives. Such reactions are significant in the field of organic chemistry for synthesizing complex hydrocarbon structures without the addition of external bases (Nagata et al., 2014).

2. Application in Photovoltaic Devices

Derivatives of benzoyl chloride, like 3,5-dinitrobenzoyl chloride, have been linked to graphene oxide to create materials that can significantly improve the performance of bulk heterojunction photovoltaic devices. These modified graphene materials demonstrate increased dispersability in organic solvents and are instrumental in enhancing power conversion efficiency in solar cells (Stylianakis et al., 2012).

3. Synthesis of Chelate-N-Heterocyclic Biscarbene Complexes

Compounds like ethylenebis(N-methylimidazolium) chloride, which bear resemblance to 2-ethylbenzoyl chloride, have been utilized in synthesizing new Ru(II)-p-cymene complexes. These complexes find applications in catalysis, particularly due to their bidentate behavior and molecular structures, which influence reactivity and synthetic approaches in the field of inorganic chemistry (Poyatos et al., 2004).

4. Palladium-Catalyzed Amination Reactions

N-Heterocyclic carbenes, structurally related to benzoyl chlorides, are used as catalyst modifiers in palladium-catalyzed amination reactions. These reactions involve various aryl halides and nitrogen-containing substrates, demonstrating the versatility and importance of these compounds in facilitating complex organic synthesis (Grasa et al., 2001).

Safety And Hazards

2-Ethylbenzoyl chloride is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

2-ethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGFNNXYKMSCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624769
Record name 2-Ethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzoyl chloride

CAS RN

76118-05-3
Record name 2-Ethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76118-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylbenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SV Kessar, AKS Mankotia, JC Scaiano… - Journal of the …, 1996 - ACS Publications
Irradiation of o-vinylbenzaldehyde (1) in the presence of primary and secondary amines results in N−H addition across the two chromophores of 1, to give o-ethylbenzamides 6. …
Number of citations: 18 pubs.acs.org
A Omodei-Sale, P Consonni… - Journal of Medicinal …, 1983 - ACS Publications
… The solvent was removed by evaporation; the residue was dissolved in 100 mL of C6H6 and concentrated under vacuum to yield crude 2-ethylbenzoyl chloride. This intermediate was …
Number of citations: 36 pubs.acs.org
S Gedeon - 2023 - search.proquest.com
THE FLORIDA AGRICULTURAL AND MECHANICAL UNIVERSITY COLLEGE OF PHARMACY AND PHARMACEUTICAL SCIENCES, IPH DESIGN, SYNTHESIS, AND E Page 1 THE …
Number of citations: 0 search.proquest.com
GR Pereira, GC Brandão, LM Arantes… - European Journal of …, 2014 - Elsevier
… chloride, 4-methoxylbenzoyl chloride, 4-(trifluoromethyl)benzoyl chloride, 4-fluorobenzoyl chloride, 4-tert-butylbenzoyl chloride, 4-ethylbenzoyl chloride, 2-ethylbenzoyl chloride, 2,3,5-…
Number of citations: 64 www.sciencedirect.com

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